Binding Affinity to p53 Y220C Mutant Protein: Rezatapopt vs. SCH 529074
Rezatapopt exhibits sub-nanomolar binding affinity for the p53 Y220C mutant protein (KD ≈ 2.5 nM), as measured by surface plasmon resonance (SPR) [1]. In stark contrast, the broad-spectrum p53 reactivator SCH 529074 binds the p53 DNA-binding domain with a KD of 1–2 µM—a difference of approximately 400- to 800-fold . This dramatic affinity differential underscores rezatapopt's structural optimization for the Y220C crevice and is not achievable with generic p53 binders.
| Evidence Dimension | Binding affinity (KD) to p53 protein |
|---|---|
| Target Compound Data | Rezatapopt (PC14586): KD ≈ 2.5 nM |
| Comparator Or Baseline | SCH 529074: KD = 1–2 µM |
| Quantified Difference | Rezatapopt exhibits ~400–800× higher affinity |
| Conditions | Surface plasmon resonance (SPR) assay; recombinant p53 Y220C protein for rezatapopt; p53 DNA-binding domain for SCH 529074 |
Why This Matters
Superior binding affinity directly translates to lower effective concentrations in cellular and in vivo models, reducing off-target liabilities and improving the therapeutic index—a critical consideration for procurement when assay sensitivity or in vivo dosing precision is paramount.
- [1] Dumble ML, Xu L, Dominique R, et al. Abstract LB006: PC14586: The first orally bioavailable small molecule reactivator of Y220C mutant p53 in clinical development. Cancer Res. 2021;81(13_Supplement):LB006. doi: 10.1158/1538-7445.AM2021-LB006. View Source
